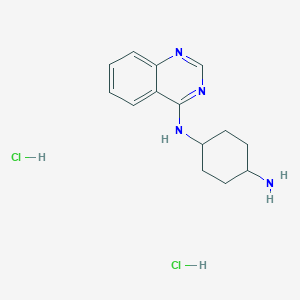

(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride

Beschreibung

(1R,4R)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride(CAS: 1448855-37-5) is a substituted cyclohexane-1,4-diamine derivative featuring a quinazolin-4-yl substituent. Its InChIKey isZPDFYNRLPADJJM-UHFFFAOYSA-N, and it exists as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications . The compound is part of a broader class of cyclohexane-1,4-diamines, which are frequently explored as intermediates or active components in drug discovery due to their conformational flexibility and ability to interact with biological targets .

Eigenschaften

IUPAC Name |

4-N-quinazolin-4-ylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14;;/h1-4,9-11H,5-8,15H2,(H,16,17,18);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDFYNRLPADJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=NC3=CC=CC=C32.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

Attachment to Cyclohexane: The quinazoline derivative is then reacted with cyclohexane-1,4-diamine. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

Batch Reactors: Using batch reactors for precise control over reaction conditions.

Purification: Employing crystallization or chromatography techniques to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated amine products.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

Protein Binding: Studied for its binding affinity to various proteins.

Medicine

Drug Development: Potential candidate for developing new pharmaceuticals, particularly in cancer therapy due to its quinazoline structure.

Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for antibiotic research.

Industry

Material Science: Used in the development of new materials with specific properties.

Chemical Sensors: Incorporated into sensors for detecting biological or chemical substances.

Wirkmechanismus

The mechanism of action of (1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to altered cellular functions. This mechanism is particularly relevant in cancer therapy, where inhibition of tyrosine kinases can prevent tumor growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following sections compare the target compound with its structural analogs, focusing on substituent variations, synthetic routes, physicochemical properties, and biological relevance.

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Cyclohexane-1,4-diamine Derivatives

Key Observations :

- Chlorobenzyl derivatives (e.g., 2- or 4-chloro) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability and target binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | 2-Chlorobenzyl Derivative | 4-Chlorobenzyl Derivative | Pyridin-2-ylmethyl Derivative |

|---|---|---|---|---|

| Molecular Weight | 383.26 g/mol | 311.68 g/mol | 311.68 g/mol | 293.24 g/mol |

| Solubility (in water) | Moderate* | Low* | Low* | Moderate* |

| LogP (Predicted) | ~2.5 | ~3.1 | ~3.1 | ~1.8 |

| Hydrogen Bond Donors | 4 | 3 | 3 | 4 |

*Note: Solubility inferred from salt form (dihydrochloride) and substituent polarity.

Key Trends :

- The quinazolin-4-yl group reduces LogP compared to chlorobenzyl derivatives, suggesting improved aqueous solubility.

- Pyridin-2-ylmethyl substituents further enhance solubility due to the polarizable nitrogen atom in the pyridine ring .

Biologische Aktivität

(1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H20ClN5

- Molecular Weight : 315.24 g/mol

- CAS Number : 1448855-37-5

The biological activity of (1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride is primarily attributed to its interaction with various biological targets:

- Tyrosine Kinase Inhibition : Similar to other quinazoline derivatives, this compound may exhibit inhibitory effects on tyrosine kinases, which are crucial in the regulation of cellular functions such as proliferation and survival .

- Receptor Modulation : The compound has been noted for its potential to modulate specific receptors involved in cellular signaling pathways, contributing to its therapeutic effects against various diseases .

Biological Activities

The compound has shown promise in several areas of biological activity:

- Antitumor Activity : Studies indicate that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. This compound may have similar effects, potentially serving as a lead for cancer therapy .

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives, providing insights into the potential applications of (1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various quinazoline derivatives in vitro and in vivo. The results indicated that compounds with similar structures to (1R*,4R*)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Study 2: Neuroprotective Effects

Research exploring neuroprotective properties highlighted that certain quinazoline derivatives could mitigate oxidative stress-induced neuronal damage. This effect was linked to the modulation of antioxidant pathways and inhibition of apoptotic signals .

Q & A

Basic Research Questions

What are the optimal synthetic routes for (1R,4R)-1-N-(Quinazolin-4-yl)cyclohexane-1,4-diamine dihydrochloride, and how can reaction yields be improved?**

- Methodological Answer : The compound’s synthesis likely involves coupling the quinazolinyl moiety to the cyclohexane-diamine backbone. A Mannich reaction or amidation using coupling agents like EDCI/HOBt (as demonstrated in pyrazole-carboxamide syntheses) could be adapted . Key steps include:

- Step 1 : Activate the quinazolin-4-amine group with a carbonyl-reactive agent (e.g., EDCI) to form an intermediate.

- Step 2 : React with the cyclohexane-1,4-diamine under controlled pH (e.g., triethylamine as a base) to minimize side reactions.

- Yield Optimization : Use polar aprotic solvents (DMF or DCM) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : Use -NMR (400–600 MHz) to assess coupling constants and NOESY for spatial correlations of the cyclohexane ring protons. X-ray crystallography can resolve absolute configuration .

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

- Mass Confirmation : High-resolution ESI-MS to verify the molecular ion peak ([M+H]) and isotopic pattern matching for chloride content .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify via UV-Vis spectroscopy against a calibration curve.

- Stability : Incubate the compound at 37°C in PBS or serum. Monitor degradation over 24–72 hours using LC-MS to detect breakdown products. Adjust buffer composition (e.g., add antioxidants) if instability is observed .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in target biological systems?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to quinazoline-binding proteins (e.g., kinase domains).

- Cellular Studies : CRISPR-Cas9 knockout models to identify target genes/pathways. Dose-response curves (IC) in cell viability assays (e.g., MTT) .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) using protein structures from the PDB to predict binding modes .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell passage number, serum lot) and include positive controls (e.g., staurosporine for cytotoxicity).

- Orthogonal Validation : Confirm activity via alternate methods (e.g., Western blot for target inhibition alongside viability assays).

- Impurity Analysis : Re-purify the compound and re-test; residual solvents or byproducts may interfere with certain assays .

Q. What computational approaches are suitable for modeling the compound’s interactions with enantioselective targets?

- Methodological Answer :

- Enantiomer Differentiation : Use density functional theory (DFT) to calculate energy differences between (1R*,4R*) and other stereoisomers.

- Molecular Dynamics (MD) : Simulate binding trajectories (GROMACS) to assess conformational stability in target binding pockets. Compare with experimental IC data to validate models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substitutions on the quinazoline ring (e.g., halogenation, methoxy groups) or cyclohexane diamine (e.g., methyl branching).

- Bioactivity Screening : Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity). Use clustering algorithms to identify critical functional groups .

Q. What methods are recommended to study synergistic effects between this compound and existing therapeutics?

- Methodological Answer :

- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices against reference drugs.

- Mechanistic Insight : Perform transcriptomic profiling (RNA-seq) on cells treated with the compound alone vs. combination therapy to identify pathway crosstalk .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.